Superior Anti-MRSA Potency of Rubraxanthone vs. α-Mangostin and Vancomycin
Rubraxanthone exhibits significantly greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) than both its close structural analog α-mangostin and the clinical antibiotic vancomycin. In a direct comparative study, rubraxanthone demonstrated a Minimum Inhibitory Concentration (MIC) range of 0.31–1.25 μg/mL, compared to 1.57–12.5 μg/mL for α-mangostin and 3.13–6.25 μg/mL for vancomycin [1]. This represents a potency increase of approximately 5- to 20-fold over α-mangostin and 5-fold over vancomycin.
| Evidence Dimension | Antibacterial activity (MIC) against MRSA |
|---|---|
| Target Compound Data | MIC = 0.31–1.25 μg/mL |
| Comparator Or Baseline | α-Mangostin (MIC = 1.57–12.5 μg/mL); Vancomycin (MIC = 3.13–6.25 μg/mL) |
| Quantified Difference | Rubraxanthone is 5–20× more potent than α-mangostin and ~5× more potent than vancomycin. |
| Conditions | In vitro assay against methicillin-resistant Staphylococcus aureus (MRSA) strains. |
Why This Matters
This superior potency against a clinically relevant drug-resistant pathogen justifies the selection of rubraxanthone over α-mangostin for antibacterial screening and structure-activity relationship (SAR) studies targeting MRSA.
- [1] Iinuma, M., et al. 'Antibacterial activity of xanthones from guttiferaeous plants against methicillin-resistant Staphylococcus aureus.' Journal of Pharmacy and Pharmacology 48, no. 8 (1996): 861-865. View Source
